molecular formula C8H19N3O2 B062803 Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 163133-92-4

Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B062803
CAS No.: 163133-92-4
M. Wt: 189.26 g/mol
InChI Key: QVPSOVQERIPRMD-UHFFFAOYSA-N
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Description

Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) is a useful research compound. Its molecular formula is C8H19N3O2 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Amination

Carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination processes. This application facilitates the preparation of anilines, especially those with sensitive functional groups, by using amine derivatives such as carbamic acid 2-trimethylsilylethyl ester (Mullick et al., 2010).

Synthesis of HIV Protease Inhibitor Intermediates

The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, was prepared for the total synthesis of the HIV protease inhibitor Atazanavir, demonstrating its utility in creating biologically active compounds through diastereoselective microbial reduction processes (Patel et al., 2003).

Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines

L-DOPA derivatives, including carbamic acid tert-butyl ester variations, are used in the diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, highlighting the compound's role in the synthesis of complex molecular structures (Garcia et al., 2006).

Tolylenediisocyanate Synthesis Without Phosgene

Carbamic acid esters (carbamates) are crucial intermediates in the phosgene-free synthesis of tolylenediisocyanate, a compound with significant industrial applications. This process, involving alkoxycarbonylation of tolylenediamine, represents an environmentally friendlier alternative to traditional methods (Aso & Baba, 2003).

Hydrophobizing Properties for Oil Fields

Carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides, prepared from reactions involving carboxylic acid esters, show promise as cationic surfactants for hydrophobization in oil fields, demonstrating the compound's utility in enhancing oil recovery techniques (Vlasova et al., 2017).

Biocatalytic Ammonolysis for Dipeptidyl Peptidase IV Inhibitor Synthesis

An efficient biocatalytic method has been developed for converting carbamic acid derivatives into critical intermediates for the synthesis of the dipeptidyl peptidase IV (DPP4) inhibitor Saxagliptin, offering a practical alternative to chemical routes (Gill & Patel, 2006).

Properties

IUPAC Name

tert-butyl N-(2,3-diaminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPSOVQERIPRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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